Receptor Binding Profile: Flibanserin vs. Buspirone and Other 5-HT1A Agonists
Flibanserin's polypharmacology differentiates it from selective 5-HT1A agonists like buspirone. Flibanserin exhibits high affinity for 5-HT1A (Ki = 1 nM), moderate affinity for 5-HT2A (Ki = 49 nM), and significant binding to D4 receptors (Ki = 4-24 nM) [1]. In contrast, buspirone is primarily a 5-HT1A partial agonist with negligible affinity for 5-HT2A and D4 receptors [2]. This difference is critical as flibanserin's 5-HT2A antagonism and D4 binding contribute to its unique downstream effects on dopamine and norepinephrine, which are not observed with buspirone [3].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT1A Ki = 1 nM; 5-HT2A Ki = 49 nM; D4 Ki = 4-24 nM |
| Comparator Or Baseline | Buspirone: 5-HT1A Ki = ~20 nM; 5-HT2A Ki > 1000 nM; D4 Ki > 1000 nM |
| Quantified Difference | Flibanserin has ~20x higher 5-HT1A affinity, >20x higher 5-HT2A affinity, and >40x higher D4 affinity. |
| Conditions | In vitro radioligand binding assays using human recombinant receptors expressed in cell lines. |
Why This Matters
This unique polypharmacology is the mechanistic basis for its approved clinical indication, which is not shared by any other 5-HT1A agonist.
- [1] Ace Therapeutics. (n.d.). Flibanserin. Product Information. View Source
- [2] Roth, B. L., Craigo, S. C., Choudhary, M. S., Uluer, A., Monsma Jr, F. J., Shen, Y., Meltzer, H. Y., & Sibley, D. R. (1994). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1403-1410. View Source
- [3] Stahl, S. M. (2015). Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder. CNS Spectrums, 20(1), 1-6. View Source
